molecular formula C8H10BrNO2S B7808288 N-(2-bromophenyl)ethanesulfonamide

N-(2-bromophenyl)ethanesulfonamide

Cat. No.: B7808288
M. Wt: 264.14 g/mol
InChI Key: GKFXYZSDUYWICL-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)ethanesulfonamide is a sulfonamide derivative characterized by an ethanesulfonamide group (-SO₂NH-C₂H₅) attached to a 2-bromophenyl ring. Sulfonamides are widely studied for their biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties .

Properties

IUPAC Name

N-(2-bromophenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-2-13(11,12)10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFXYZSDUYWICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)ethanesulfonamide typically involves the reaction of 2-bromoaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-bromophenyl)ethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

    Biological Studies: It can be used as a probe to study the interactions of sulfonamide groups with biological molecules.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Substituent Position and Type

  • N-(2-Bromophenyl)ethanesulfonamide : Bromine (electron-withdrawing group) at the ortho position of the phenyl ring.
  • N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide : Methoxy group (electron-donating) at the ortho position, increasing electron density on the aromatic ring .
  • N-(2-Bromoethyl)methanesulfonamide (CAS: 63132-74-1) : Bromine on the ethyl chain rather than the aromatic ring, affecting nucleophilic substitution reactivity .

Molecular Weight and Formula

Compound Molecular Formula Molecular Weight (g/mol)
This compound C₈H₁₀BrNO₂S 264.14 (estimated)
N-(3-Acetylphenyl)ethanesulfonamide C₁₀H₁₃NO₃S 227.28
N-(2-Bromoethyl)methanesulfonamide C₃H₈BrNO₂S 218.07
(E)-N-(4-Methoxy-3-nitrophenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide C₁₈H₂₀N₂O₈S 448.43

Physicochemical Properties

  • Melting Points: (E)-N-(4-Methoxy-3-nitrophenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide (6s): 172–174 °C .
  • Solubility : Bromine’s hydrophobicity in this compound may reduce aqueous solubility compared to hydroxyethyl-substituted derivatives (e.g., N-(2-hydroxyethyl)-2-(4-nitrophenyl)ethanesulfonamide) .

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